molecular formula C12H10N2O4 B1417591 N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide CAS No. 1228572-17-5

N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide

Cat. No. B1417591
M. Wt: 246.22 g/mol
InChI Key: NTMZQUDDBRMXGA-UHFFFAOYSA-N
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Description

“N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide” is an organic compound . It contains a benzamide group, which is a common functional group in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound contains a benzamide group attached to a 2,4-dioxodihydrofuran-3(2H)-ylidene group. The presence of the furan ring and the amide group could influence the compound’s reactivity and properties .

Scientific Research Applications

Anti-Proliferative Agents

  • Study 1: A series of substituted benzamides, including compounds similar to N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide, were synthesized as potential anti-cancer agents. These compounds showed potent anti-cancer activity in cell viability assays using A549 and L132 cell lines. The study included hemolytic assays for blood compatibility and explored the structure-activity relationship for further development of this class of compounds (Soni, Sanghvi, Devkar, & Thakore, 2015).

Synthesis and Characterization

  • Study 2: A guanidine derivative structurally related to N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide was synthesized. The structure of the product was confirmed by various spectroscopic techniques, highlighting the complexity and versatility of compounds within this chemical class (Balewski & Kornicka, 2021).

Cytotoxic Activity

  • Study 3: Research on benzamide derivatives and their copper(II) complexes demonstrated significant cytotoxicity against several human cancer cell lines, indicating the potential therapeutic application of these compounds in oncology (Adhami et al., 2014).

Peptide Synthesis

  • Study 4: The preparation of N-methylamino acids by N-methylation, including those similar to N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide, was explored, highlighting the compound's relevance in peptide synthesis (Cheung & Benoiton, 1977).

Histone Deacetylase Inhibitor

  • Study 5: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide, was identified as a histone deacetylase inhibitor, demonstrating potential in cancer therapy (Zhou et al., 2008).

properties

IUPAC Name

N-[amino-(3-hydroxy-5-oxo-2H-furan-4-yl)methylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c13-10(9-8(15)6-18-12(9)17)14-11(16)7-4-2-1-3-5-7/h1-5,15H,6H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMZQUDDBRMXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C(=NC(=O)C2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide
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N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide
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N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide
Reactant of Route 4
N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide
Reactant of Route 5
N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide
Reactant of Route 6
N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide

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